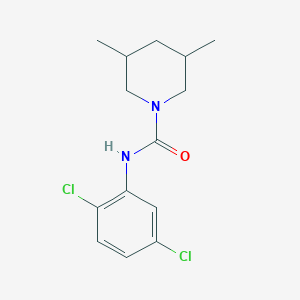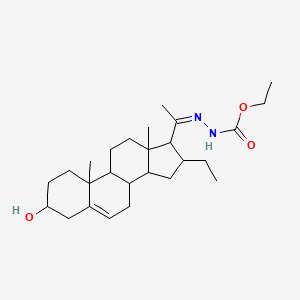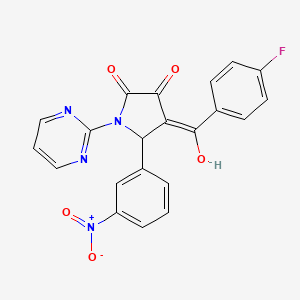
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as NDMA, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. NDMA has been widely used in scientific research to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes.
作用机制
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide binds to the ion channel of NMDA receptors in a voltage-dependent manner and blocks the influx of calcium ions. This leads to the inhibition of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound can also induce neurotoxicity by overstimulating NMDA receptors and causing an excessive influx of calcium ions, which can lead to oxidative stress, mitochondrial dysfunction, and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. This compound can induce neuronal death in the hippocampus, cortex, and striatum, which are regions of the brain that are critical for learning, memory, and motor function. This compound can also cause oxidative stress, mitochondrial dysfunction, and inflammation in the brain, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has several advantages and limitations for lab experiments. This compound is a potent and selective NMDA receptor antagonist that can be used to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes. This compound can also be used to induce neurotoxicity in cell culture and animal models, which can be useful for studying the mechanisms of neuronal death and developing neuroprotective strategies. However, this compound has some limitations, including its potential toxicity, which requires careful handling and disposal, and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide. One direction is to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory, and to develop novel NMDA receptor modulators that can enhance cognitive function and treat neurodegenerative diseases. Another direction is to explore the mechanisms of this compound-induced neurotoxicity and develop neuroprotective strategies that can prevent or mitigate neuronal death. Additionally, the development of new synthesis methods and analytical techniques for this compound can improve its purity, yield, and characterization, and facilitate its use in scientific research.
合成方法
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide can be synthesized by reacting 2,5-dichlorobenzonitrile with 3,5-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then converted to this compound by reacting with a carboxylic acid derivative such as methyl chloroformate or ethyl chloroformate. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has been widely used in scientific research to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes. NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, memory, and neuronal development. This compound can selectively block the ion channel of NMDA receptors and prevent the influx of calcium ions, which is essential for the activation of downstream signaling pathways.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9-5-10(2)8-18(7-9)14(19)17-13-6-11(15)3-4-12(13)16/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDZZWVVNENIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5428874.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5428876.png)

![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)
![3-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5428920.png)
![(4R)-4-hydroxy-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5428928.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride](/img/structure/B5428933.png)

![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5428963.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5428971.png)

![2-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5428984.png)